molecular formula C13H12N4O5S B609224 Monosulfuron CAS No. 155860-63-2

Monosulfuron

Cat. No. B609224
M. Wt: 336.32
InChI Key: RWRAIUZGUDAXDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monosulfuron is a compound with the molecular formula C13H12N4O5S . It is also known by other synonyms such as 2-[(4-methylpyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid .


Synthesis Analysis

A new molecularly imprinted polymer (MIP) was synthesized for the selective extraction of mono-substituted sulfonylurea herbicides, with monosulfuron as the template and acrylamide as the functional monomer .


Molecular Structure Analysis

The molecular structure of Monosulfuron includes a monosubstituted pyrimidine moiety . The molecular weight is 336.33 g/mol .


Chemical Reactions Analysis

Monosulfuron was identified by m. p., IR, NMR, MS, UV and HPLC/MS analysis . The method of reverse HPLC analysis for active ingredient and main impurities in monosulfuron were established .


Physical And Chemical Properties Analysis

Monosulfuron has a molecular weight of 336.33 g/mol, a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 7, and a Rotatable Bond Count of 4 . It also has a Topological Polar Surface Area of 147 Ų .

Scientific Research Applications

  • Adsorption and Desorption Characteristics in Soils

    Monosulfuron exhibits weak to moderate adsorption capabilities in different soils, potentially leading to leaching issues. The adsorption is significantly correlated with soil properties, particularly soil organic matter and pH value. Desorption hysteresis of monosulfuron was observed in most tested soils, indicating its potential environmental persistence (Tang, Zhang, & Chen, 2009).

  • Herbicidal Activity and Mode of Action

    Monosulfuron is effective for weed control in wheat and millet fields. It acts as an acetolactate synthase (ALS) inhibitor, similar to other sulfonylurea herbicides. The herbicidal activity varies among different plant species and is influenced by the concentration of monosulfuron (Fan, Ai, Qian, & Li, 2005).

  • Impact on Soil Microbial Function

    Monosulfuron affects the growth of millet cultivars and the biochemical properties of soil. It influences soil microorganisms, with changes in the numbers of fungi and actinomycetes observed after treatment. It also affects soil enzyme activities, indicating its potential impact on soil health (Gao, 2004).

  • Effects on Nitrogen-Fixing Cyanobacteria

    Monosulfuron impacts the growth and photosynthesis of nitrogen-fixing cyanobacteria. It exhibits an inhibitory effect on photosynthesis and stimulates heterocyst formation and nitrogenase activity. The sensitivity to monosulfuron varies among different cyanobacteria species (Shen & Luo, 2011).

  • Residue Analysis in Agricultural Contexts

    Studies on the residue and dissipation of monosulfuron in soil and wheat fields indicate its degradation behavior and potential implications for agricultural use. The half-lives and degradation rates vary depending on soil pH and temperature (Fan et al., 2004).

properties

IUPAC Name

2-[(4-methylpyrimidin-2-yl)carbamoylsulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O5S/c1-8-6-7-14-12(15-8)16-13(20)17-23(21,22)10-5-3-2-4-9(10)11(18)19/h2-7H,1H3,(H,18,19)(H2,14,15,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRAIUZGUDAXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monosulfuron

Citations

For This Compound
443
Citations
ZJ Fan, Y Ai, C Qian, ZM Li - Journal of Environmental …, 2005 - content.iospress.com
… Maize CAU 3138 was the most tolerant cultivars to monosulfuron with IC50 (concentration … the most sensitive cultivars to monosulfuron with IC,0 of 6.4 ug/kg. Monosulfuron inhibited the …
Number of citations: 9 content.iospress.com
ZJ Fan, JY Hu, Y Ai, C Qian, WQ Yu… - Journal of …, 2004 - content.iospress.com
… monosulfuron was applied according to double dosage of maximum recommended use direction (120 g ai/hm [TeX:]^ 2 of 10% monosulfuron … near Beijing, monosulfuron residues was …
Number of citations: 11 content.iospress.com
J Shen, W Luo - Archives of environmental contamination and …, 2011 - Springer
… However, the effect of monosulfuron on nitrogen-fixing … to illustrate the effects of monosulfuron concentration on growth, … heterocysts, and the toxic mode and toxicity of monosulfuron. …
Number of citations: 24 link.springer.com
Z Tang, W Zhang, Y Chen - Journal of hazardous materials, 2009 - Elsevier
… Data obtained from adsorption experiments showed that monosulfuron … Meanwhile, the extent of monosulfuron adsorption on soil … Besides, desorption hysteresis of monosulfuron were …
Number of citations: 82 www.sciencedirect.com
C Wu, S Zhang, G Nie, Z Zhang, J Wang - Journal of environmental …, 2011 - Elsevier
… monosulfuron-ester was mainly a physical process, because its free energy (ΔG) in seven soils was less than 40 kJ/mol. Monosulfuron-… Monosulfuron-ester desorption was hysteretic in …
Number of citations: 60 www.sciencedirect.com
Z Li, Y Cheng, J Cui, P Zhang… - BMC …, 2015 - bmcgenomics.biomedcentral.com
Chemical hybridization agents (CHAs) are often used to induce male sterility for the production of hybrid seeds. We previously discovered that monosulfuron ester sodium (MES), an …
Number of citations: 39 bmcgenomics.biomedcentral.com
J Shen, A DiTommaso, M Shen, W Lu, Z Li - Weed Science, 2009 - cambridge.org
… these algal species with monosulfuron treatments ranging from … The most sensitive species to monosulfuron was A. flos-… Our findings support the view that monosulfuron toxicity in these …
Number of citations: 23 www.cambridge.org
X Dong, N Wang, S Wang, X Zhang, Z Fan - Journal of Chromatography A, 2004 - Elsevier
A novel sample clean-up procedure using molecularly imprinted polymer as the solid-phase extraction material for the determination of monosulfuron residue in soil samples has been …
Number of citations: 50 www.sciencedirect.com
L Zhao, X Chen, F Liu, J Ge, X You - Analytical Methods, 2013 - pubs.rsc.org
Monosulfuron-ester is a novel sulfonylurea herbicide and has potent selectivity in controlling weeds such as goosefoot and climbing bindweed. In the present study, a fast and sensitive …
Number of citations: 11 pubs.rsc.org
S Jianying, J Jing, Z Peizhong - Journal of Water Resource and Protection, 2009 - scirp.org
… in monosulfuron concentration, and A. flos-aquae had different degrees of sensitivity to monosulfuron … The herbicide monosulfuron appeared to have different effects on the synthesis of …
Number of citations: 10 www.scirp.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.